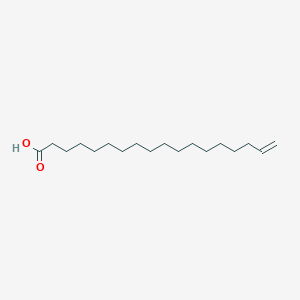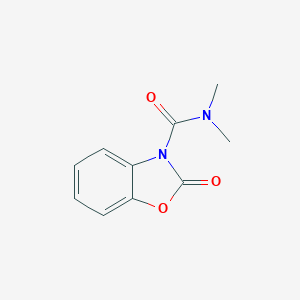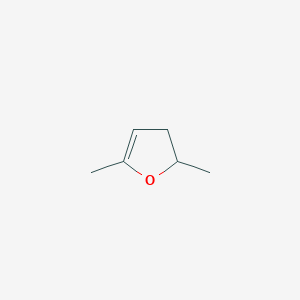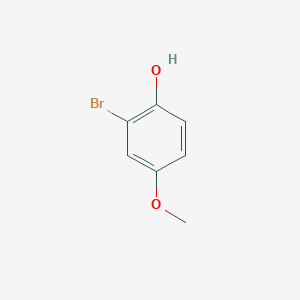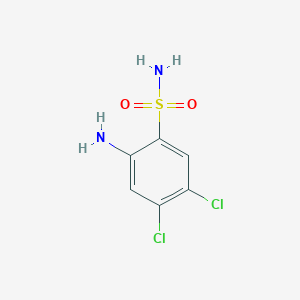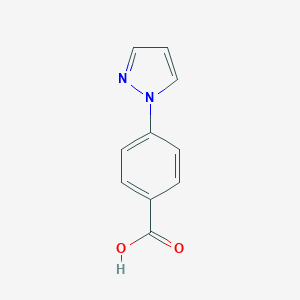
4-(1H-Pyrazol-1-yl)benzoic acid
Übersicht
Beschreibung
4-(1H-Pyrazol-1-yl)benzoic acid is a compound that belongs to the class of organic compounds known as pyrazoles, which are characterized by a 5-membered ring structure containing two nitrogen atoms. The benzoic acid moiety attached to the pyrazole ring suggests that this compound could exhibit interesting chemical and physical properties, as well as potential biological activity.
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the reaction of 4-aminoantipyrine with 2-mercaptobenzoic acid resulted in a proton transfer derivative, which suggests a method for synthesizing related pyrazole compounds . Another study reported the synthesis of a pyrazole derivative through the reaction of an acid chloride with 2,3-diaminopyridine, yielding a carboxamide . These methods indicate that functionalized pyrazoles can be synthesized through the reaction of suitable precursors under controlled conditions.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives has been extensively studied using spectroscopic methods and X-ray crystallography. For example, the crystal structure of a pyrazole derivative was determined, revealing a twisted conformation between the pyrazole and thiophene rings . Another study provided insights into the molecular geometry, vibrational frequencies, and NMR chemical shift values of a pyrazole compound, which were calculated using density functional theory (DFT) and compared with experimental data . These studies demonstrate the importance of theoretical and experimental approaches in understanding the molecular structure of pyrazole derivatives.
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, leading to the formation of diverse compounds with potential applications. For instance, a one-pot, four-component reaction was used to synthesize pyrazole derivatives, highlighting the versatility of pyrazole chemistry . Additionally, the reactivity of pyrazole compounds can be influenced by the presence of substituents on the ring, which can affect the outcome of reactions and the properties of the resulting compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For example, the crystal packing and hydrogen bonding interactions of a pyrazole compound were studied, revealing its three-dimensional supramolecular self-assembly . The thermal stability of pyrazole derivatives has also been investigated, indicating their potential for use in various applications . Furthermore, the nonlinear optical properties of pyrazole compounds have been discussed, suggesting their potential as materials for optical applications .
Wissenschaftliche Forschungsanwendungen
1. Antileishmanial and Antimalarial Activities
- Summary of Application : Pyrazole-bearing compounds, including 4-(1H-Pyrazol-1-yl)benzoic acid, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
- Methods of Application : Some hydrazine-coupled pyrazoles were synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .
- Results or Outcomes : Compound 13 displayed superior antipromastigote activity (IC50 = 0.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC50 = 3.130) and amphotericin B deoxycholate (IC50 = 0.047) . The target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
2. Antimicrobial Activity
- Summary of Application : Compounds similar to 4-(1H-Pyrazol-1-yl)benzoic acid, such as coumarin-substituted hydrazone derivatives, have been synthesized and tested for their antimicrobial activity .
3. Drug Design and Development
- Summary of Application : Compounds similar to 4-(1H-Pyrazol-1-yl)benzoic acid, such as 1,2,4-triazole benzoic acid hybrids, have been used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .
4. Chemical Synthesis
- Summary of Application : 4-(1H-Pyrazol-1-yl)benzoic acid is a chemical reagent used in the synthesis of various organic compounds .
- Methods of Application : The compound can be used in a variety of chemical reactions, including condensation reactions, substitution reactions, and others .
- Results or Outcomes : The outcomes of these reactions would depend on the specific reaction conditions and the other reactants involved .
5. Chemical Reagent
- Summary of Application : 4-(1H-Pyrazol-1-yl)benzoic acid is a chemical reagent used in the synthesis of various organic compounds .
- Methods of Application : The compound can be used in a variety of chemical reactions, including condensation reactions, substitution reactions, and others .
- Results or Outcomes : The outcomes of these reactions would depend on the specific reaction conditions and the other reactants involved .
6. Structural Optimization Platform
Safety And Hazards
Eigenschaften
IUPAC Name |
4-pyrazol-1-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-10(14)8-2-4-9(5-3-8)12-7-1-6-11-12/h1-7H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOEKYPIBVOGCDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30353056 | |
| Record name | 4-(1H-Pyrazol-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30353056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-Pyrazol-1-yl)benzoic acid | |
CAS RN |
16209-00-0 | |
| Record name | 4-(1H-Pyrazol-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30353056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1H-pyrazol-1-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



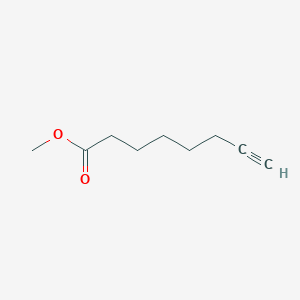

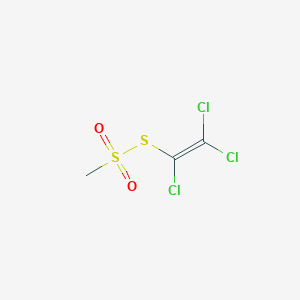
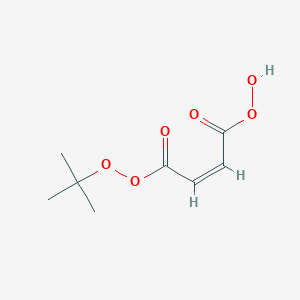

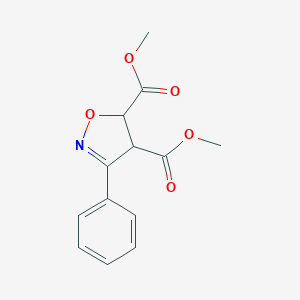
![Zirconium, [carbonato(2-)-kappaO,kappaO']oxo-](/img/structure/B98824.png)

